molecular formula C13H20N2O2S B2582366 1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 920411-62-7

1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No.: B2582366
CAS No.: 920411-62-7
M. Wt: 268.38
InChI Key: NIPXMHGCXQQDGC-UHFFFAOYSA-N
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Description

1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an ethoxypropyl group and a sulfanylidene moiety.

Preparation Methods

The synthesis of 1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ advanced purification techniques such as chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in biochemical pathways, affecting processes such as inflammation and cell proliferation .

Properties

IUPAC Name

1-(3-ethoxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-17-9-5-8-15-11-7-4-3-6-10(11)12(18)14-13(15)16/h2-9H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPXMHGCXQQDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(CCCC2)C(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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